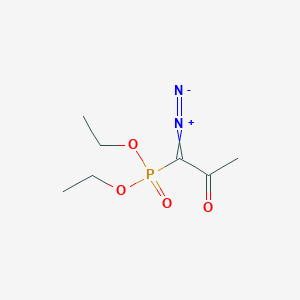

Diethyl (1-diazo-2-oxopropyl)phosphonate

Description

Diethyl (1-diazo-2-oxopropyl)phosphonate (CAS: 21047-57-4) is a key reagent in organic synthesis, particularly for generating alkynes via the Ohira-Bestmann reaction . It is synthesized by reacting diethyl (2-oxopropyl)phosphonate with 4-acetamidobenzenesulfonyl azide in the presence of sodium hydride (NaH) in toluene, yielding up to 93% under optimized conditions . The compound’s versatility stems from its ability to act as a 1,3-dipole in cycloadditions and as a precursor to dimethyl (diazomethyl)phosphonate (DAMP), a reagent for carbonyl olefination . However, its synthesis requires stringent control of reagent purity, as impure NaH can lead to DAMP contamination, complicating purification .

Properties

CAS No. |

21047-57-4 |

|---|---|

Molecular Formula |

C7H13N2O4P |

Molecular Weight |

220.16 g/mol |

IUPAC Name |

1-diazo-1-diethoxyphosphorylpropan-2-one |

InChI |

InChI=1S/C7H13N2O4P/c1-4-12-14(11,13-5-2)7(9-8)6(3)10/h4-5H2,1-3H3 |

InChI Key |

POWMKQRQDNARSN-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(=[N+]=[N-])C(=O)C)OCC |

Origin of Product |

United States |

Scientific Research Applications

Seyferth–Gilbert Homologation

The Seyferth–Gilbert homologation is one of the most notable applications of diethyl (1-diazo-2-oxopropyl)phosphonate. This reaction allows for the conversion of aldehydes to terminal acetylenes through a one-carbon homologation process. The reaction was first reported by Ohira and further developed by Bestmann, leading to the widely recognized "Ohira-Bestmann reaction" which utilizes this diazo compound as a key reagent .

Synthesis of Nitrogen Heterocycles

This compound is also employed in the synthesis of various nitrogen-containing heterocycles. The compound participates in 1,3-dipolar cycloaddition reactions, leading to the formation of:

- Pyrazoles

- Triazolines

- Oxazoles

- Thiazoles

These heterocycles are significant in medicinal chemistry for their biological activities and potential therapeutic applications .

Data Tables

| Reagent | Condition | Product |

|---|---|---|

| This compound | Aldehyde + Base | Terminal alkyne |

| This compound | Ketone + Alcohol | Enol ether |

Case Study 1: Application in Drug Development

In a study exploring the synthesis of new anti-cancer agents, this compound was utilized to generate a series of pyrazole derivatives. These compounds exhibited promising cytotoxic activity against various cancer cell lines, demonstrating the utility of this diazo compound in pharmaceutical chemistry .

Case Study 2: Synthesis of Functionalized Acetylenes

Research conducted by Varongchayakul and Danheiser highlighted the efficiency of this compound in synthesizing functionalized acetylenes via the Ohira-Bestmann protocol. The study reported high yields and selectivity for terminal acetylenes, showcasing its importance as a building block in organic synthesis .

Comparison with Similar Compounds

Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Key Differences and Similarities

Other Phosphonate Diazocompounds

While diethyl and dimethyl derivatives are most studied, other analogs (e.g., diisopropyl) are less common. Key distinctions include:

Preparation Methods

Reaction Mechanism and Conditions

The most widely adopted method involves diazo transfer to diethyl (2-oxopropyl)phosphonate using 4-acetamidobenzenesulfonyl azide (p-ABSA) under anhydrous conditions. Sodium hydride (NaH) deprotonates the α-carbon of the phosphonate, forming an enolate that reacts with p-ABSA to release nitrogen gas and yield the diazo product. Key steps include:

-

Deprotonation : NaH (1.0 equiv) in toluene at 0°C generates the enolate.

-

Diazo Transfer : Addition of p-ABSA (1.0 equiv) in THF over 15 minutes, followed by stirring at room temperature for 20 hours.

-

Workup : Filtration through Celite and chromatographic purification (1:1 ethyl acetate-hexanes) affords the product in 90% yield.

Practical Considerations

-

NaH Quality : Aged NaH contaminated with NaOH leads to acetyl group cleavage, reducing yields. Fresh 60% NaH dispersion in mineral oil is critical.

-

Solvent Purity : Anhydrous toluene and THF prevent side reactions.

-

Scalability : The procedure is scalable to 26 mmol, with yields exceeding 90% after column chromatography.

Spectroscopic Validation

The product exhibits distinct spectral features:

Base-Regulated Synthesis with Fluorosulfonyl Azide (FSO₂N₃)

Selective Reagent Formation

Recent advancements utilize fluorosulfonyl azide (FSO₂N₃) with tunable bases to selectively generate diazo compounds:

-

DBU as Base : Produces Diethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent).

-

MgO as Base : Yields Seyferth-Gilbert reagent (DAMP).

Protocol Overview

Advantages Over Traditional Methods

-

Safety : FSO₂N₃ is less shock-sensitive than p-ABSA or TsN₃.

-

Versatility : Base selection dictates product identity, enabling on-demand synthesis of related reagents.

Historical Developments and Alternative Methods

Early Approaches

Modern Variations

-

Kristensen (2018) : Utilized imidazolyl sulfonyl azides for in situ generation, reducing purification steps.

-

Pietruszka (2020) : Optimized p-ABSA protocol with rigorous exclusion of moisture, enhancing reproducibility.

Optimization and Practical Considerations

Yield Enhancement Strategies

Hazard Mitigation

-

Thermal Stability : DSC analysis reveals exothermic decomposition at 86°C (ΔH = -689 J/g), mandating storage below 25°C.

-

Hydrazoic Acid Risk : Acidic conditions generate explosive HN₃; neutral workup conditions are essential.

Comparative Analysis of Preparation Methods

| Parameter | p-ABSA/NaH | FSO₂N₃/DBU | TsN₃/NaH |

|---|---|---|---|

| Yield | 90% | 97%* | 80% |

| Reaction Time | 20 h | 2 h | 2 h |

| Safety | Moderate | High | Low |

| Byproduct Removal | Celite filtration | Simple filtration | Complex |

| Scalability | 26 mmol | 10 mmol | 5 mmol |

*Reported for dimethyl analog; diethyl variant under optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.